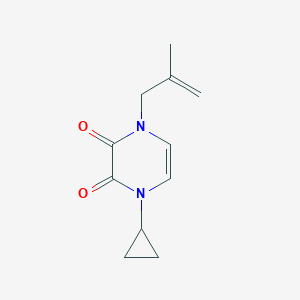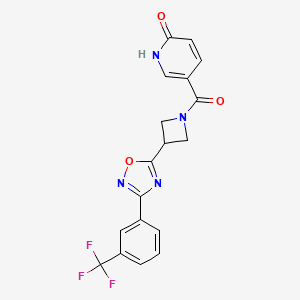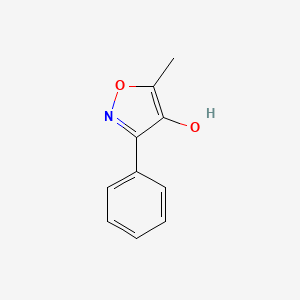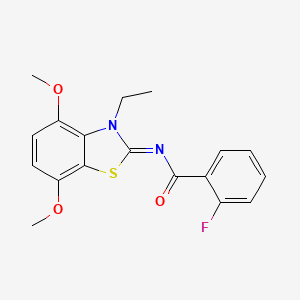
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMP belongs to the class of pyrazine-2,3-dione derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione is not fully understood. However, it has been proposed that 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione exerts its biological activities by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress-related diseases. Additionally, 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione in lab experiments is its relatively simple synthesis method. 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione can be synthesized in moderate yields using readily available starting materials. Additionally, 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione possesses various biological activities, which makes it a potential candidate for studying the mechanism of action of various diseases. However, one of the limitations of using 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are various future directions for research on 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione. One of the potential areas of research is the development of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione and its potential applications in the treatment of various diseases. Furthermore, studies are needed to investigate the toxicity and safety profile of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione in vivo.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione involves the reaction of 1,4-cyclohexanedione with 2-methyl-2-butene-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione. The yield of 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione obtained through this method is around 60-70%.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. 1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione has also been found to possess antioxidant properties, which can help in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)7-12-5-6-13(9-3-4-9)11(15)10(12)14/h5-6,9H,1,3-4,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFXHMMIQJBLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)
![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)




![2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2966707.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)


![2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2966714.png)